molecular formula C8H11NO3 B13215581 4-(2-Aminoethoxy)-6-methyl-2H-pyran-2-one

4-(2-Aminoethoxy)-6-methyl-2H-pyran-2-one

Cat. No.: B13215581
M. Wt: 169.18 g/mol
InChI Key: RXKMEVSJTIIANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethoxy)-6-methyl-2H-pyran-2-one is an organic compound with a unique structure that includes a pyran ring substituted with an aminoethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethoxy)-6-methyl-2H-pyran-2-one typically involves the reaction of 6-methyl-2H-pyran-2-one with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds. For example, the synthesis of 2-(2-aminoethoxy)ethanol involves the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride, followed by catalytic hydrogenation . This intermediate can then be reacted with 6-methyl-2H-pyran-2-one to produce the final compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethoxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

4-(2-Aminoethoxy)-6-methyl-2H-pyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(2-Aminoethoxy)-6-methyl-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the pyran ring structure allows for interactions with enzymes and other proteins, potentially modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethoxy)-6-methyl-2H-pyran-2-one is unique due to its specific combination of functional groups and the pyran ring structure. This combination allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(2-aminoethoxy)-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-6-4-7(11-3-2-9)5-8(10)12-6/h4-5H,2-3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKMEVSJTIIANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.